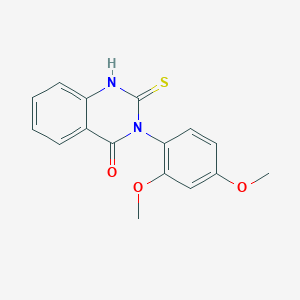![molecular formula C16H13F2N3O3 B10949074 4-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B10949074.png)
4-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a difluoromethoxy and ethoxy group on the phenyl ring and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.
Pyridyl substitution: The pyridyl group is typically introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using pyridyl boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridyl group, potentially leading to ring opening or hydrogenation products.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated products, ring-opened compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]-1,3,4-oxadiazole
- 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole
- 2-[4-(Difluoromethoxy)-3-propoxyphenyl]-1,3,4-oxadiazole
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13F2N3O3 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-22-13-9-11(3-4-12(13)23-16(17)18)15-21-20-14(24-15)10-5-7-19-8-6-10/h3-9,16H,2H2,1H3 |
InChI Key |
BZGSZFJNRPOKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=NC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B10948992.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10949006.png)
![Methyl 2-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B10949021.png)

![3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B10949029.png)
![N-(4-nitrophenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10949031.png)

![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B10949046.png)
![7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949048.png)
![1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10949053.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10949055.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10949060.png)
![(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10949070.png)

